REACTION_CXSMILES
|
[Br:1][C:2]1[N:7]=[CH:6][C:5]([NH2:8])=[C:4]([NH:9][CH:10]([CH3:12])[CH3:11])[CH:3]=1.[CH2:13](OC(OCC)OCC)C.C(O)(C(F)(F)F)=O>>[Br:1][C:2]1[N:7]=[CH:6][C:5]2[N:8]=[CH:13][N:9]([CH:10]([CH3:12])[CH3:11])[C:4]=2[CH:3]=1
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Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=N1)N)NC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=N1)N)NC(C)C
|
Name
|
|
Quantity
|
26.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(OCC)OCC
|
Name
|
|
Quantity
|
0.24 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
125 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
The residue was diluted with sat. aq. NaHCO3
|
Type
|
EXTRACTION
|
Details
|
extracted with
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC2=C(C=N1)N=CN2C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |